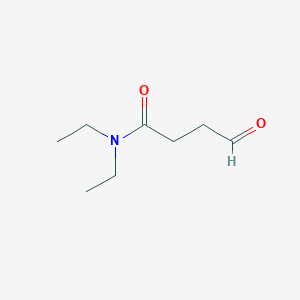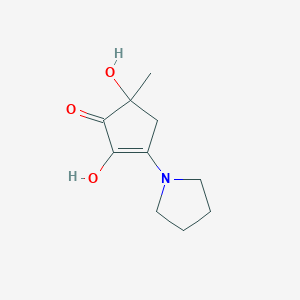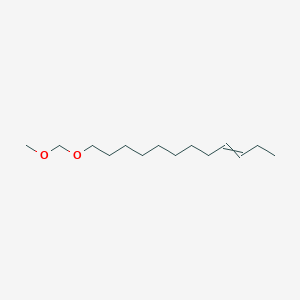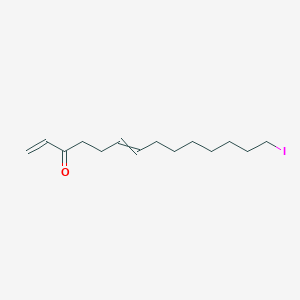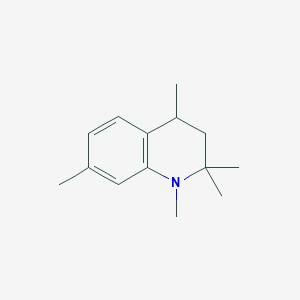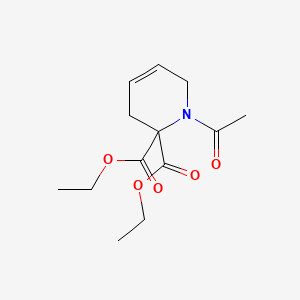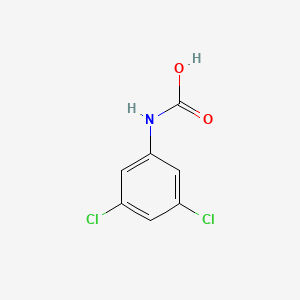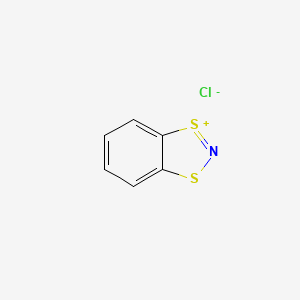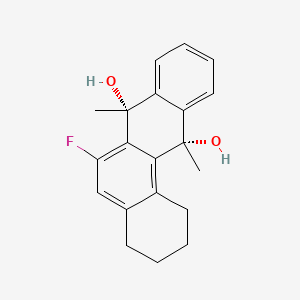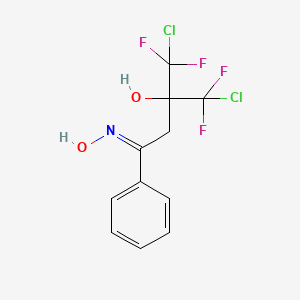
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is a complex organic compound with the molecular formula C5H5Cl2F4NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an oxime functional group, which is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
The synthesis of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, hydroxylation, and oximation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The oxime group can be reduced to an amine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:
- 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal
- 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal oxime These compounds share structural similarities but differ in their functional groups and reactivity.
Eigenschaften
CAS-Nummer |
100700-40-1 |
|---|---|
Molekularformel |
C11H9Cl2F4NO2 |
Molekulargewicht |
334.09 g/mol |
IUPAC-Name |
(4Z)-1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-4-hydroxyimino-4-phenylbutan-2-ol |
InChI |
InChI=1S/C11H9Cl2F4NO2/c12-10(14,15)9(19,11(13,16)17)6-8(18-20)7-4-2-1-3-5-7/h1-5,19-20H,6H2/b18-8- |
InChI-Schlüssel |
KVKALHJOIUZSJD-LSCVHKIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\O)/CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)
